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Compound of Interest

Compound Name:
3-(2-Hydroxyethyl)-7-

methoxybenzofuran

Cat. No.: B8346696

Get Quote

Spectroscopic Characterization Guide: 3-(2-
Hydroxyethyl)-7-methoxybenzofuran
Introduction & Compound Profile
3-(2-Hydroxyethyl)-7-methoxybenzofuran (CAS: 153851-71-9, often referenced in

Ramelteon synthesis pathways) is a critical bicyclic aromatic intermediate. Its structural

integrity is defined by the fusion of a benzene ring with a furan ring (benzofuran core),

substituted at the C-7 position with a methoxy group and at the C-3 position with a hydroxyethyl

chain.

Accurate characterization of this molecule is essential for validating the quality of starting

materials in the synthesis of melatonin receptor agonists like Ramelteon. This guide details the

spectroscopic signature required to confirm identity and purity, distinguishing it from its

dihydrobenzofuran analogs or regioisomers.
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Property Data

Formula C₁₁H₁₂O₃

Molecular Weight 192.21 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, Chloroform; slightly

soluble in water

Melting Point ~58–62 °C (Dependent on polymorph/purity)

Spectroscopic Strategy & Workflow
To ensure a self-validating protocol, a multi-modal approach is required. The workflow below

illustrates the logical progression from raw sample to structural confirmation.
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Figure 1: Analytical workflow for the structural validation of benzofuran intermediates.

Mass Spectrometry (MS) Characterization[2][3][4]
Mass spectrometry provides the first line of evidence for molecular weight and structural

fragments. For this compound, Electron Ionization (EI) or ESI+ are standard.
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Fragmentation Logic
The molecule (MW 192) typically undergoes fragmentation at the hydroxyethyl side chain.

Molecular Ion (M+): m/z 192 (distinct, moderate intensity).

Base Peak: Often observed at m/z 161 due to the loss of the hydroxymethyl group (–CH₂OH,

31 Da), leaving the stable 7-methoxybenzofuran-3-methylene cation.

Ion (m/z) Abundance
Fragment
Assignment

Mechanism

192 40-60% [M]⁺
Molecular ion (radical

cation)

161 100% [M – CH₂OH]⁺
Benzylic cleavage at

C3-sidechain

162 20-30% [M – CH₂O]⁺
McLafferty-like

rearrangement

148 10-20% [M – C₂H₄O]⁺
Loss of entire

hydroxyethyl chain

133 15-25% [148 – CH₃]⁺
Loss of methyl from

methoxy group

Infrared Spectroscopy (FT-IR)[4][5]
IR confirms the presence of the alcohol and the ether functionalities while verifying the

aromatic nature of the core.

O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Intermolecular H-bonding).

C-H Stretch (Aromatic): Weak signals >3000 cm⁻¹.

C-H Stretch (Aliphatic): 2850–2950 cm⁻¹ (Methylene groups).

C=C Aromatic/Furan Ring: Sharp bands at 1585, 1490 cm⁻¹.
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C-O Stretch (Methoxy): Strong band at 1260–1270 cm⁻¹ (Aryl-alkyl ether).

C-O Stretch (Primary Alcohol): Strong band at 1030–1050 cm⁻¹.

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7]
[8]
This is the definitive method for establishing the substitution pattern (7-methoxy) and the

oxidation state of the furan ring.

Proton NMR (¹H NMR)
Solvent: CDCl₃ (7.26 ppm ref) or DMSO-d₆ (2.50 ppm ref)

The spectrum is characterized by the distinct benzofuran H-2 singlet, the AMX pattern of the

benzene ring, and the triplets of the ethyl chain.
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Position
Shift (δ,
ppm)

Multiplicity Integral
Coupling (J,
Hz)

Assignment
Logic

H-2 7.45 – 7.55 Singlet (s) 1H -

Characteristic

of 3-subst.

benzofuran.

[1][2][3][4]

H-4 7.15 – 7.20 dd 1H 7.8, 1.2
Ortho to H-5,

meta to H-6.

H-5 7.10 – 7.18 Triplet (t) 1H 7.8
Pseudo-triplet

(overlap).

H-6 6.75 – 6.85 dd 1H 7.8, 1.0
Shielded by

7-OMe.

7-OMe 3.98 – 4.02 Singlet (s) 3H -
Characteristic

methoxy.

CH₂-a 2.85 – 2.95 Triplet (t) 2H 6.5

Benzylic

methylene

(C-3

attached).

CH₂-b 3.85 – 3.95 Triplet (t) 2H 6.5

Hydroxymeth

ylene (–

CH₂OH).

OH 1.8 – 2.5 Broad (br) 1H -

Exchangeabl

e (solvent

dependent).

Diagnostic Feature: The H-2 proton in benzofurans is typically a sharp singlet downfield. If this

signal appears as a doublet or is shifted upfield (< 6.5 ppm), it suggests contamination with the

dihydro analog (Ramelteon core structure).

Carbon NMR (¹³C NMR)
Solvent: CDCl₃ (77.16 ppm ref)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/publication/263560056_Synthesis_and_Structural_Characterization_of_2-Benzylidenebenzofuran-3-2H-Ones
https://np-mrd.org/spectra/nmr_one_d/2096480
https://precision.fda.gov/ginas/app/ui/substances/9eb102ea-dcfe-44a9-9e3d-6197264cb8e6
https://scialert.net/fulltext/?doi=jpt.2008.119.126
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8346696?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Type Shift (δ, ppm) Assignment

C-O (Methoxy) ~56.0 7-OCH₃

C-O (Alcohol) ~62.0 –CH₂CH₂OH

Benzylic CH₂ ~28.5 –CH₂CH₂OH

Aromatic C-H 105.5 C-6 (Shielded by OMe)

Aromatic C-H 113.0 C-4

Aromatic C-H 123.5 C-5

Furan C-H 141.5 C-2 (Alpha to Oxygen)

Quaternary C 145.0 C-7a (Bridgehead)

Quaternary C 145.5 C-7 (Ipso to OMe)

Quaternary C 127.0 C-3a (Bridgehead)

Quaternary C 117.0 C-3 (Beta to Oxygen)

Structural Connectivity Visualization
Understanding the HMBC (Heteronuclear Multiple Bond Correlation) is vital for proving the

ethyl chain is at position 3 and not position 2.
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Figure 2: Key HMBC correlations confirming the attachment of the hydroxyethyl chain at C-3.
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Quality Control & Impurity Profile
When synthesizing this intermediate, two primary impurities must be monitored by HPLC (C18

column, Acetonitrile/Water gradient):

7-Methoxybenzofuran-3-acetic acid: The unreduced precursor. Detected by the presence of

a carbonyl stretch in IR (~1710 cm⁻¹) and a downfield shift of the CH₂ protons.

Dihydro-analog: Over-reduction of the furan ring double bond. Detected by the loss of the

aromatic H-2 singlet in NMR and a shift in UV max absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data for 3-(2-Hydroxyethyl)-7-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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